The synthesis of (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide can be approached through several methods, typically involving multi-step organic synthesis techniques:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The molecular structure of (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide can be represented using various structural formulas:
CC(=O)N(C(C)(C)C(=C)C(=O)N(C(C)(C)C(=C)C(=O)N(C(C)(C)C(=C)
InChI=1S/C18H23N3O2S/c1-18(2)16(19)14(21)12(20)11(17)15(22)13(23)10(4)5/h7H,8H2,1H3,(H,19)(H,20)(H,21)(H,22)(H,23)(H,24)
The reactivity profile of (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide includes:
These reactions are crucial for modifying the compound for specific applications in drug development or materials science.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structure:
The physical and chemical properties of (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide include:
The potential applications of (E)-3-(furan-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide span various fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1